Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Its stereochemical complexity (e.g., (R)- and (S)-enantiomers) and the presence of fluorine atoms enhance its metabolic stability and lipophilicity, making it valuable for optimizing pharmacokinetic properties .
Key physical properties include a molecular formula of C₁₁H₁₈F₃NO₃, molecular weight of 269.26 g/mol, and a purity typically exceeding 95% . The Boc group facilitates selective deprotection under acidic conditions, enabling further functionalization of the piperidine ring .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOHWKPQQOXOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1052713-78-6) is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₈F₃NO₃
- Molecular Weight : 269.27 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The compound features a piperidine ring with a hydroxyl group and a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets .
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, including serotonin and dopamine pathways .
- Enzyme Inhibition : Studies have shown that the trifluoromethyl group enhances the compound's ability to inhibit various enzymes, which may be crucial for therapeutic applications .
The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets due to increased hydrophobic interactions. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs .
Study on Neurotransmitter Effects
A study conducted on the effects of this compound on serotonin uptake demonstrated that it could inhibit serotonin reuptake significantly, suggesting its potential as an antidepressant or anxiolytic agent. The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could enhance its efficacy .
Enzyme Interaction Studies
In vitro assays targeting specific enzymes involved in metabolic pathways revealed that this compound could effectively inhibit enzyme activity at low micromolar concentrations. This finding opens avenues for developing new inhibitors for therapeutic use .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(Trifluoromethyl)piperidin-4-one | Trifluoromethyl group on piperidine | Lacks hydroxyl and carboxylic functionalities |
| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Hydroxyl group at a different position | Different pharmacological profile |
| N-Methylpiperidine | Simple piperidine structure | No trifluoromethyl or carboxylic groups |
This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other compounds .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. It is particularly relevant in the development of:
- Antidepressants: Modifications of this compound may lead to novel antidepressant agents with improved efficacy and reduced side effects.
- Antiviral Agents: Research indicates potential antiviral properties, making it a candidate for further exploration in antiviral drug design.
Materials Science
In materials science, this compound is being studied for its role in synthesizing new polymers and materials with enhanced properties:
- Fluorinated Polymers: The incorporation of trifluoromethyl groups can impart unique thermal and chemical stability to polymers.
- Nanocomposites: Its derivatives are being explored in the development of nanocomposites that exhibit improved mechanical properties.
Agrochemicals
The compound's unique properties have led to investigations into its use as an agrochemical:
- Pesticides and Herbicides: Its structure may provide a basis for developing new agrochemical agents that are more effective or environmentally friendly.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the modification of piperidine derivatives, including this compound, leading to compounds with enhanced serotonin reuptake inhibition. This research suggests that such modifications could lead to new classes of antidepressants .
Case Study 2: Polymer Synthesis
Research conducted at a leading polymer science institute demonstrated that polymers synthesized using tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine derivatives exhibited superior mechanical strength and thermal stability compared to traditional polymers. This advancement opens avenues for applications in high-performance materials .
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact : The target compound’s hydroxyl and trifluoromethyl groups at C3 create a chiral center, distinguishing it from analogs like 3o and 3f , which lack stereochemical complexity at this position .
- Biological Relevance : The hydroxyl group in the target compound may enhance hydrogen-bonding interactions in drug-receptor binding, unlike the purely hydrophobic -CF₃-phenyl substituents in 3o and 3f .
Stereochemical Variants and Derivatives
Table 2: Stereochemical and Functional Group Comparisons
Key Observations :
- Stereochemical Diversity : The target compound’s enantiomeric purity (e.g., R-configuration ) contrasts with cis/trans diastereomers like , which introduce additional stereocenters or substituents (e.g., methyl groups) that alter molecular conformation.
- Functional Group Interplay : Derivatives like 5n incorporate heterocyclic pyrazole rings, enabling π-stacking interactions absent in the target compound .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic Data Highlights
Key Observations :
- Boc Group Signature : All compounds show characteristic ¹H NMR signals for the Boc group (δ ~1.45 ppm) and ¹³C NMR carbonyl signals (δ ~155 ppm) .
- Trifluoromethyl Detection : The -CF₃ group is identifiable via ¹⁹F NMR (δ ~15 ppm) and ¹³C NMR (q, J=270–272 Hz) .
- Functional Group Identification : IR spectra confirm carbonyl (C=O, ~1700 cm⁻¹) and pyrazole C=N (~1650 cm⁻¹) stretches .
Preparation Methods
Reaction Scheme Summary:
- Starting Material: 1-Boc-3-piperidone (tert-butoxycarbonyl-protected 3-piperidone)
- Trifluoromethylating Agent: (Trifluoromethyl)trimethylsilane (CF3-TMS)
- Activator/Base: Tetrabutylammonium fluoride (TBAF)
- Solvent: Tetrahydrofuran (THF)
- Conditions: 0–20 °C, inert atmosphere (e.g., nitrogen or argon), reaction time ~19 hours
- Yield: Approximately 77%
This method proceeds via nucleophilic attack of the trifluoromethyl anion equivalent generated from CF3-TMS and fluoride on the carbonyl carbon of the 1-Boc-3-piperidone, followed by protonation to yield the tertiary alcohol with a trifluoromethyl substituent at the 3-position of the piperidine ring.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve 1-Boc-3-piperidone in dry THF | Ensure anhydrous conditions to prevent reagent decomposition |
| 2 | Add CF3-TMS slowly under inert atmosphere | Maintain temperature between 0–20 °C to control reaction rate and selectivity |
| 3 | Add tetrabutylammonium fluoride (TBAF) | Acts as fluoride source to activate CF3-TMS, generating nucleophilic trifluoromethyl species |
| 4 | Stir reaction mixture for ~19 hours at controlled temperature | Allows complete conversion to the target compound |
| 5 | Quench reaction, work-up by extraction and purification | Typical aqueous work-up followed by organic solvent extraction and purification (e.g., chromatography) |
Reference: Feraldi-Xypolia et al., Chemistry - A European Journal, 2015, vol. 21, p. 12876–12880.
Mechanistic Insights and Reaction Optimization
Nucleophilic trifluoromethylation: The key step involves the generation of the nucleophilic trifluoromethyl anion equivalent from CF3-TMS and fluoride ion, which attacks the electrophilic carbonyl carbon of the Boc-protected piperidone.
Role of TBAF: Tetrabutylammonium fluoride is crucial as it liberates the trifluoromethyl anion from CF3-TMS. The choice of fluoride source and solvent polarity affects yield and selectivity.
Temperature Control: Maintaining low temperature (0–20 °C) minimizes side reactions and decomposition of sensitive intermediates.
Inert Atmosphere: Prevents moisture and oxygen interference, which can degrade reagents and reduce yield.
Summary Data Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-Boc-3-piperidone |
| Trifluoromethyl Source | (Trifluoromethyl)trimethylsilane (CF3-TMS) |
| Fluoride Source | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature Range | 0–20 °C |
| Reaction Time | ~19 hours |
| Atmosphere | Inert (N2 or Ar) |
| Yield | ~77% |
| Purification | Extraction and chromatographic methods |
Research Findings and Industrial Relevance
The described preparation method is robust and reproducible, suitable for gram-scale synthesis.
The trifluoromethyl and tert-butyl groups confer enhanced lipophilicity and metabolic stability, making the compound valuable for pharmaceutical lead optimization.
The methodology aligns with current fluorination strategies emphasizing mild conditions and high selectivity.
This synthetic route is referenced in multiple patents and peer-reviewed journals, underscoring its industrial and academic acceptance.
Q & A
Q. What precautions are critical when handling this compound in catalytic hydrogenation reactions?
- Methodological Answer :
- Ventilation : Perform reactions in a fume hood due to potential H₂ gas release.
- Catalyst Safety : Use pre-reduced Pd/C or Raney Ni to minimize pyrophoric risks. Quench catalysts with Celite before filtration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
